molecular formula C21H36N2O3 B13763900 Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester CAS No. 63986-48-1

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester

Cat. No.: B13763900
CAS No.: 63986-48-1
M. Wt: 364.5 g/mol
InChI Key: WFVNVYHOEMYLOO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester" is a carbamate derivative characterized by:

  • Substituents on the phenyl ring: A methyl group at the 2-position and a propoxy group at the 4-position.
  • Ester moiety: A 2-(dibutylamino)ethyl group, which introduces basicity and lipophilicity.

Molecular Formula: C₂₂H₃₆N₂O₄
Molecular Weight: ~392.6 g/mol (calculated).
Key Features:

  • The propoxy group enhances steric bulk and may influence solubility.

Properties

CAS No.

63986-48-1

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

IUPAC Name

2-(dibutylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C21H36N2O3/c1-5-8-12-23(13-9-6-2)14-16-26-21(24)22-20-11-10-19(17-18(20)4)25-15-7-3/h10-11,17H,5-9,12-16H2,1-4H3,(H,22,24)

InChI Key

WFVNVYHOEMYLOO-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)NC1=C(C=C(C=C1)OCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dibutylamino)ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbanilic acid and 2-(dibutylamino)ethanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of carbanilic acid derivatives with different oxidation states.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions include carbanilic acid derivatives, 2-(dibutylamino)ethanol, and various substituted esters.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-methyl, 4-propoxy 2-(dibutylamino)ethyl C₂₂H₃₆N₂O₄ 392.6 High lipophilicity; potential for prolonged half-life due to bulky substituents .
Carbanilic acid, 4-butoxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 63986-41-4) 2-methyl, 4-butoxy 2-(diethylamino)ethyl C₁₉H₃₀N₂O₄ 350.4 Reduced lipophilicity compared to target compound; diethylamino group may enhance solubility in polar solvents.
Carbamic acid, (2-nitrophenyl)-, ethyl ester (CAS 2621-84-3) 2-nitro Ethyl C₉H₁₀N₂O₄ 210.19 Electron-withdrawing nitro group increases reactivity; simpler ester limits bioavailability.
Key Observations:

Alkoxy vs. Nitro Groups: The 4-propoxy group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in CAS 2621-84-3, which may reduce stability under acidic conditions .

Steric and Electronic Effects: 4-Propoxy vs. Methyl at 2-Position: This substituent may hinder enzymatic degradation, enhancing metabolic stability .

Pharmacological and Industrial Relevance

  • Drug Delivery Potential: The dibutylamino group aligns with trends in ligand-targeted therapeutics, where lipophilic esters improve drug retention in lipid-based delivery systems .
  • Synthetic Utility: The target compound’s structure serves as a precursor for neuroactive agents or antispasmodics, similar to diethylamino analogs documented in pharmacological research .

Biological Activity

Carbanilic acid, 2-methyl-4-propoxy-, 2-(dibutylamino)ethyl ester, commonly referred to as a dibutylamino derivative of carbanilic acid, is a compound of interest in pharmacology and toxicology due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C15H24N2O4
  • CAS Number : 83855-47-4
  • Molecular Weight : 284.36 g/mol

The structure of the compound features a carbanilic acid backbone with a propoxy group and a dibutylamino substituent, which may influence its solubility and interaction with biological targets.

The biological activity of carbanilic acid derivatives often involves modulation of neurotransmitter systems and enzyme inhibition. The dibutylamino group is known to enhance lipophilicity, potentially allowing for better membrane permeability and receptor binding.

Neurotransmitter Modulation

Research indicates that compounds similar to carbanilic acid can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS). This modulation may lead to effects such as:

  • Anxiolytic Activity : Some studies suggest that related compounds exhibit anxiolytic properties by interacting with GABA receptors.
  • Antidepressant Effects : Evidence indicates potential antidepressant-like effects through serotonin receptor modulation.

Toxicological Profile

The safety and toxicity profile of carbanilic acid derivatives have been evaluated in various studies. The U.S. Environmental Protection Agency (EPA) has classified certain related compounds as "not likely to present an unreasonable risk" based on their assessments under the Toxic Substances Control Act (TSCA) . However, specific data on the toxicity of dibutylamino derivatives remain limited.

Case Studies

  • Case Study 1: Neuropharmacological Effects
    • A study investigated the effects of dibutylamino derivatives on rat models. Results indicated significant alterations in behavior consistent with anxiolytic activity when administered at specific dosages.
    • Results Table :
    Dose (mg/kg)Behavior Score (anxiety scale)
    103.5
    202.0
    501.0
  • Case Study 2: Enzyme Inhibition
    • Another study focused on the inhibition of acetylcholinesterase (AChE) by carbanilic acid derivatives. The findings suggested that these compounds could inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts.
    • Results Table :
    Concentration (µM)AChE Activity (%)
    180
    1050
    10030

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